2-N,4-N-dimethyl-2-N,4-N-bis(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine
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Overview
Description
2-N,4-N-dimethyl-2-N,4-N-bis(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine is a complex organic compound characterized by its pyrimidine core substituted with dimethyl and pyridinylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,4-N-dimethyl-2-N,4-N-bis(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Substitution with Pyridinylethyl Groups: The pyrimidine core is then reacted with 2-pyridin-4-ylethyl halides in the presence of a base such as potassium carbonate to introduce the pyridinylethyl groups.
Dimethylation: The final step involves the dimethylation of the amino groups on the pyrimidine ring using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-N,4-N-dimethyl-2-N,4-N-bis(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-N,4-N-dimethyl-2-N,4-N-bis(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with DNA and proteins, making it useful in biochemical research.
Industrial Applications: It is used as a catalyst or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 2-N,4-N-dimethyl-2-N,4-N-bis(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The pyridinylethyl groups enhance its binding affinity to these targets, while the dimethyl groups influence its solubility and stability. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-N,4-N-dimethylpyrimidine-2,4-diamine: Lacks the pyridinylethyl groups, resulting in different biological activity and applications.
2-N,4-N-bis(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine: Lacks the dimethyl groups, affecting its solubility and stability.
4-N-methyl-2-N,4-N-bis(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine: Contains only one methyl group, leading to different chemical properties.
Uniqueness
2-N,4-N-dimethyl-2-N,4-N-bis(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine is unique due to the combination of its pyridinylethyl and dimethyl substitutions, which confer specific chemical and biological properties. This makes it particularly useful in applications where both high binding affinity and stability are required.
Properties
IUPAC Name |
2-N,4-N-dimethyl-2-N,4-N-bis(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-25(15-8-17-3-10-21-11-4-17)19-7-14-23-20(24-19)26(2)16-9-18-5-12-22-13-6-18/h3-7,10-14H,8-9,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMDFSINVBVEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=NC=C1)C2=NC(=NC=C2)N(C)CCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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